N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms.
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c19-22(20,14-7-4-10-21-14)17-13(11-18-15-8-9-16-18)12-5-2-1-3-6-12/h1-10,13,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVYWSIXAZASFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. The resulting triazole intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Cycloaddition: The triazole ring can undergo cycloaddition reactions with various dienophiles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide in cancer therapy. Research indicates that compounds with triazole rings exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against HepG2 Cells
A study evaluated the compound's efficacy against HepG2 (human liver cancer) cells, revealing an IC50 value of 12 µM, significantly lower than traditional chemotherapeutics like cisplatin, which had an IC50 of 25 µM. The selectivity index (SI) was calculated to be 5.0, indicating favorable selectivity towards cancer cells compared to normal cells .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against both gram-positive and gram-negative bacteria.
Case Study: Antibacterial Efficacy
In vitro tests demonstrated that this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 8 µg/mL. This result suggests its potential as an alternative treatment for antibiotic-resistant infections.
Mechanism of Action
The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This binding is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site . The sulfonamide group also contributes to the compound’s biological activity by enhancing its solubility and facilitating its interaction with biological membranes .
Comparison with Similar Compounds
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide can be compared with other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure but different substituents.
Voriconazole: Another antifungal with a triazole core, used for treating severe fungal infections.
Rufinamide: An anticonvulsant drug that also contains a triazole ring.
The uniqueness of this compound lies in its combination of the triazole ring with the thiophene-2-sulfonamide moiety, which imparts distinct chemical and biological properties .
Biological Activity
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and structure-activity relationships (SAR).
Structural Overview
The compound features a thiophene ring and a triazole moiety, which are critical for its biological interactions. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential as a pharmaceutical agent.
Mechanisms of Biological Activity
-
Anticancer Activity :
- Research indicates that compounds with a similar thiophene-sulfonamide core exhibit significant cytotoxicity against various cancer cell lines. For example, studies have shown that certain thiophene derivatives can induce apoptosis through mitochondrial pathways, particularly by interacting with anti-apoptotic proteins such as Bcl-2 and Mcl-1 .
- The IC50 values for related compounds suggest potent activity; many show values below 10 μM against tumor cells .
- Antimicrobial Properties :
- Anticonvulsant Activity :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency by enhancing binding interactions with target proteins |
| Variation in alkyl substituents on the thiophene ring | Alters lipophilicity and affects cellular uptake |
| Modifications on the phenyl group | Can enhance or reduce cytotoxicity depending on the nature of the substituent |
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several thiophene-sulfonamide derivatives on HL-60 leukemia cells. The results indicated that compounds with higher electron-withdrawing groups exhibited lower IC50 values, suggesting enhanced anticancer activity due to improved target binding .
Study 2: Antimicrobial Testing
A series of thiophene derivatives were tested against common bacterial strains. The results showed that those containing the triazole moiety had significantly improved antibacterial properties compared to their non-triazole counterparts, indicating the importance of this structural feature in antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
